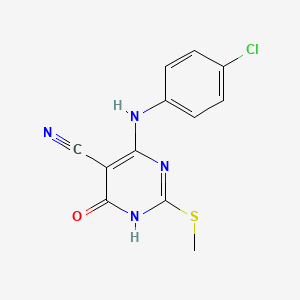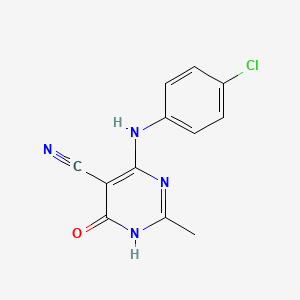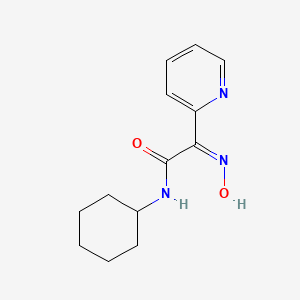
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with chloroanilino, hydroxy, methylsulfanyl, and carbonitrile groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloroaniline, which is then subjected to various reactions to introduce the hydroxy, methylsulfanyl, and carbonitrile groups. The process may involve:
Nitration and Reduction: Nitration of aniline followed by reduction to obtain 4-chloroaniline.
Substitution Reactions: Introduction of hydroxy and methylsulfanyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to amines under appropriate conditions.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: Employed in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
4-Chloroaniline: Shares the chloroanilino group but lacks the pyrimidine ring and other substituents.
6-Hydroxy-2-(methylsulfanyl)pyrimidine: Contains the pyrimidine ring with hydroxy and methylsulfanyl groups but lacks the chloroanilino and carbonitrile groups.
Uniqueness
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
特性
分子式 |
C12H9ClN4OS |
|---|---|
分子量 |
292.74 g/mol |
IUPAC名 |
4-(4-chloroanilino)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4OS/c1-19-12-16-10(9(6-14)11(18)17-12)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,15,16,17,18) |
InChIキー |
SQUUZMFLEULGHS-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=O)N1)C#N)NC2=CC=C(C=C2)Cl |
溶解性 |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377263.png)
![N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377271.png)

![Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B13377280.png)

![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377297.png)

![2-Bromo-6-[({2-[(3-bromo-5-tert-butyl-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-4-tert-butylphenol](/img/structure/B13377309.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377314.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)

![N-({[5-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B13377333.png)
